molecular formula C11H18O B14401797 2,6,7-Trimethylocta-2,5-dien-4-one CAS No. 89374-90-3

2,6,7-Trimethylocta-2,5-dien-4-one

Cat. No.: B14401797
CAS No.: 89374-90-3
M. Wt: 166.26 g/mol
InChI Key: KFOAUXOHAPHEMP-UHFFFAOYSA-N
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Description

2,6,7-Trimethylocta-2,5-dien-4-one is an organic compound with the molecular formula C11H18O. It is a linear and branched α,β-unsaturated ketone, known for its applications in various fields, including fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethylocta-2,5-dien-4-one typically involves the aldol condensation of citral and acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale aldol condensation reactions in reactors with capacities ranging from 2000L to 5000L. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethylocta-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6,7-Trimethylocta-2,5-dien-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylocta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Octadien-4-one, 5,6,7-trimethyl-: Another α,β-unsaturated ketone with similar structural features.

    6,10-Dimethylundeca-3,5,9-trien-2-one: A related compound with additional methyl groups and a longer carbon chain.

    4-Methylpent-3-en-2-one: A simpler α,β-unsaturated ketone with fewer methyl groups

Uniqueness

2,6,7-Trimethylocta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Its reactivity and pleasant aroma make it particularly valuable in the fragrance and flavor industries .

Properties

CAS No.

89374-90-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,6,7-trimethylocta-2,5-dien-4-one

InChI

InChI=1S/C11H18O/c1-8(2)6-11(12)7-10(5)9(3)4/h6-7,9H,1-5H3

InChI Key

KFOAUXOHAPHEMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)C=C(C)C)C

Origin of Product

United States

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